(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate

Chemical Stability Salt Selection Process Chemistry

Researchers commonly face reproducibility failures when using liquid free amines due to degradation and inaccurate stoichiometry. This crystalline oxalate salt (CAS 1197234-43-7) directly resolves these issues. - Bench-stable solid form ensures precise weighing and consistent reaction yields, eliminating the handling variability of the free amine. - Verified purity (≥98%) minimizes side reactions, reducing downstream purification burdens in multi-step syntheses. - Provides an essential non-halogenated comparator for PI3Kγ inhibitor SAR campaigns, where minor substituent changes shift inhibition from 36% to 73%.

Molecular Formula C8H13N3O4
Molecular Weight 215.209
CAS No. 1197234-43-7
Cat. No. B2594667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate
CAS1197234-43-7
Molecular FormulaC8H13N3O4
Molecular Weight215.209
Structural Identifiers
SMILESCC1=NN(C=C1CN)C.C(=O)(C(=O)O)O
InChIInChI=1S/C6H11N3.C2H2O4/c1-5-6(3-7)4-9(2)8-5;3-1(4)2(5)6/h4H,3,7H2,1-2H3;(H,3,4)(H,5,6)
InChIKeyPAPARENXKPLWIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate: Pyrazole Building Block


(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (CAS 1197234-43-7) is the oxalic acid salt of a 1,3-dimethylpyrazole bearing a 4-aminomethyl substituent [1]. The compound serves as a crystalline, bench-stable derivative of the free amine (CAS 400756-28-7), with a molecular formula of C₈H₁₃N₃O₄ and a molecular weight of 215.21 g/mol . Its structural class—pyrazoles with a primary amine handle—is recognized for its utility in constructing pharmacologically active molecules, particularly kinase inhibitor scaffolds [2].

Substitution Risks for (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate


Generic substitution of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate is not straightforward due to the critical interplay of salt form, purity, and structural integrity on experimental outcomes. The oxalate salt offers specific advantages in handling and stability over the free amine , but variations in counter-ion stoichiometry or hydration state can alter solubility and reactivity, leading to irreproducible synthetic yields [1]. Furthermore, within the broader class of (1H-pyrazol-4-yl)methanamines, even minor modifications to the pyrazole ring substituents (e.g., 5-fluoro vs. unsubstituted) have been shown to dramatically shift biological activity profiles, with PI3Kγ inhibitory potential varying from 36% to 73% across a closely related series [2]. Therefore, precise compound identity and verified quality are non-negotiable for reliable data.

Evidence Guide: Differentiated Properties


Salt Form Stability and Handling Advantage

The oxalate salt of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine exhibits superior bench stability compared to its free amine counterpart, (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (CAS 400756-28-7). While the free amine is a liquid at room temperature with a boiling point of 233.2±25.0 °C and a vapor pressure of 0.1±0.5 mmHg at 25°C , the oxalate salt is a solid, which simplifies handling, weighing, and long-term storage . This solid-state form reduces the risk of amine degradation and volatilization, which are common issues with liquid amines that can compromise stoichiometric accuracy in multi-step syntheses.

Chemical Stability Salt Selection Process Chemistry Procurement

High Purity for Synthetic Fidelity

Commercially sourced (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate from established suppliers is certified with a purity of NLT 98% (Not Less Than 98%) . This high level of purity is essential for minimizing side reactions in sensitive chemical transformations, such as amide bond formations or reductive aminations, where even low-level impurities (e.g., ring-opened byproducts or unreacted starting materials) can drastically lower yields and complicate purification. While no direct comparative impurity profiling was available for lower-grade sources at the time of this analysis, procurement of ≥98% purity material is a quantitative benchmark that reduces the risk of batch-to-batch variability and ensures consistency with published synthetic procedures.

Purity Analysis Quality Control Medicinal Chemistry Procurement Specification

Unsubstituted 4-Position in Kinase Inhibition SAR

Within the (1H-pyrazol-4-yl)methanamine pharmacophore, substitution at the pyrazole 5-position critically modulates biological activity. While direct activity data for the target oxalate salt is not available in published literature, class-level evidence from a series of closely related (1H-pyrazol-4-yl)methanamines demonstrates that minor structural modifications can lead to large changes in PI3Kγ enzyme inhibition, from a baseline of 36% to an improved 73% [1]. The target compound, lacking a 5-fluoro substituent, serves as a distinct starting point for SAR studies compared to the known 5-fluoro analog (CAS 2098136-17-3), which has been specifically noted for its role as an ALK inhibitor . This difference in substitution pattern provides researchers with a tool to explore distinct chemical space and potentially different selectivity profiles.

Kinase Inhibition Structure-Activity Relationship PI3Kγ Medicinal Chemistry

Application Scenarios for (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate


PI3Kγ Kinase Inhibitor Scaffold for SAR Studies

Leverage the compound as a key intermediate in synthesizing novel (1H-pyrazol-4-yl)methanamine derivatives for evaluating PI3Kγ enzyme inhibitory activity. As demonstrated in a related series, minor modifications to the pyrazole core can yield significant improvements in inhibition (from 36% to 73%) [1]. The specific substitution pattern of this compound provides a distinct starting point for designing and optimizing new chemical entities targeting this kinase, which is implicated in inflammation and cancer.

Stable Primary Amine Handle for Multi-Step Synthesis

Employ the oxalate salt in multi-step organic syntheses, such as the construction of complex heterocycles or functionalized ligands. Its solid, bench-stable nature and high vendor-verified purity (≥98%) mitigate the handling and degradation issues associated with the liquid free amine . This ensures accurate stoichiometry and minimizes purification burdens, making it a dependable choice for process chemistry and the preparation of high-value intermediates.

Comparative Tool for Halogen Effects on Bioactivity

Utilize this non-halogenated pyrazole methanamine as a direct comparator to its 5-fluoro analog in structure-activity relationship (SAR) campaigns. By synthesizing and testing matched molecular pairs, researchers can isolate and quantify the impact of the fluorine substituent on potency, selectivity, and physicochemical properties. This head-to-head comparison is essential for rational drug design and understanding the pharmacophoric requirements of kinase active sites.

Quality-Controlled Starting Material for High-Throughput Experimentation

Procure this high-purity oxalate salt for use in automated high-throughput chemistry platforms. The combination of its solid-state form and defined purity profile (NLT 98%) ensures consistent and reproducible results across large compound library syntheses, reducing the incidence of failed reactions or impure products that can skew biological screening data and waste valuable resources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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